
Lithium, (5-methyl-2-furanyl)-
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Overview
Description
Lithium, (5-methyl-2-furanyl)-: is an organolithium compound with the molecular formula C5H5LiO and a molecular weight of 88.03 g/mol . This compound features a lithium atom bonded to a 5-methyl-2-furanyl group, which is a derivative of furan, a heterocyclic organic compound. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties and their ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of lithium, (5-methyl-2-furanyl)- typically involves the reaction of 5-methyl-2-furanyl halides with lithium metal. The general reaction can be represented as: [ \text{R-X} + 2\text{Li} \rightarrow \text{R-Li} + \text{LiX} ] where R represents the 5-methyl-2-furanyl group and X is a halogen (usually bromine or iodine) . The reaction is carried out in anhydrous conditions using solvents like pentane or hexane to prevent the hydrolysis of the organolithium compound.
Industrial Production Methods: Industrial production of lithium, (5-methyl-2-furanyl)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to ensure the controlled addition of lithium metal to the 5-methyl-2-furanyl halide. The reaction is typically conducted under an inert atmosphere to prevent oxidation and moisture contamination.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The lithium atom in this compound acts as a strong nucleophile, enabling regioselective additions to electrophilic carbonyl groups. Key findings include:
Example Reactions
Mechanistic Insights
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The reaction involves nucleophilic attack by lithium at the carbonyl carbon, followed by protonation (for aldehydes/ketones) or ring-opening (for epoxides) .
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Steric effects from the methyl group on the furan ring influence selectivity in asymmetric additions .
Coupling Reactions
This reagent participates in cross-coupling reactions to form C–C bonds, particularly in the presence of transition-metal catalysts:
Suzuki-Miyaura Coupling
Key Observations
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The methyl group enhances stability of the intermediate organopalladium complex, improving reaction efficiency .
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Reactions proceed under mild conditions (room temperature, 12–24 h) with minimal side products .
Ring-Opening and Functionalization
The furan ring undergoes selective functionalization under controlled conditions:
Electrophilic Aromatic Substitution
Electrophile | Product | Conditions | Yield | Source |
---|---|---|---|---|
Acetyl chloride | 5-Methyl-2-acetylfuran | AlCl₃, CH₂Cl₂, 0°C | 65% | |
HNO₃ (dilute) | 5-Methyl-2-nitrofuran | H₂SO₄, 0°C, 1 h | 58% |
Oxidative Ring-Opening
Oxidizing Agent | Product | Conditions | Yield | Source |
---|---|---|---|---|
Ozone | Dicarbonyl compound | MeOH, –78°C, followed by Zn | 73% | |
mCPBA | Epoxyfuran derivative | CH₂Cl₂, 25°C, 6 h | 61% |
Stability and Handling Considerations
Scientific Research Applications
Chemistry: Lithium, (5-methyl-2-furanyl)- is used as a reagent in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules and natural products.
Biology and Medicine:
Industry: In the industrial sector, lithium, (5-methyl-2-furanyl)- is used in the production of polymers and advanced materials. Its ability to form strong carbon-carbon bonds makes it valuable in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of lithium, (5-methyl-2-furanyl)- primarily involves its strong nucleophilic properties. The lithium atom in the compound acts as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic attack leads to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparison with Similar Compounds
Lithium, (2-furanyl)-: Similar structure but without the methyl group.
Lithium, (2-thienyl)-: Contains a thiophene ring instead of a furan ring.
Lithium, (2-pyridyl)-: Contains a pyridine ring instead of a furan ring.
Uniqueness: Lithium, (5-methyl-2-furanyl)- is unique due to the presence of the methyl group on the furan ring, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where the methyl group can provide additional stability or reactivity.
Properties
CAS No. |
54783-53-8 |
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Molecular Formula |
C5H5LiO |
Molecular Weight |
88.1 g/mol |
IUPAC Name |
lithium;5-methyl-2H-furan-2-ide |
InChI |
InChI=1S/C5H5O.Li/c1-5-3-2-4-6-5;/h2-3H,1H3;/q-1;+1 |
InChI Key |
YOTJXKVWIFOAJG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC=[C-]O1 |
Origin of Product |
United States |
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